RO27-3225

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

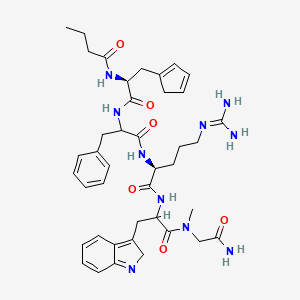

C41H54N10O6 |

|---|---|

Molecular Weight |

782.9 g/mol |

IUPAC Name |

(2S)-N-[1-[(2-amino-2-oxoethyl)-methylamino]-3-(2H-indol-3-yl)-1-oxopropan-2-yl]-2-[[2-[[(2S)-2-(butanoylamino)-3-cyclopenta-1,3-dien-1-ylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C41H54N10O6/c1-3-12-36(53)47-32(21-27-15-7-8-16-27)38(55)49-33(22-26-13-5-4-6-14-26)39(56)48-31(19-11-20-45-41(43)44)37(54)50-34(40(57)51(2)25-35(42)52)23-28-24-46-30-18-10-9-17-29(28)30/h4-10,13-15,17-18,31-34H,3,11-12,16,19-25H2,1-2H3,(H2,42,52)(H,47,53)(H,48,56)(H,49,55)(H,50,54)(H4,43,44,45)/t31-,32-,33?,34?/m0/s1 |

InChI Key |

IRCWGIYPMAYZQR-URRMOVRVSA-N |

Isomeric SMILES |

CCCC(=O)N[C@@H](CC1=CC=CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(CC3=C4C=CC=CC4=NC3)C(=O)N(C)CC(=O)N |

Canonical SMILES |

CCCC(=O)NC(CC1=CC=CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=C4C=CC=CC4=NC3)C(=O)N(C)CC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Selective MC4R Agonist RO27-3225: A Deep Dive into its Neuroinflammatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RO27-3225, a selective melanocortin receptor 4 (MC4R) agonist, has emerged as a promising therapeutic agent in preclinical models of acute brain injury, demonstrating significant neuroprotective effects by modulating neuroinflammation. This technical guide provides a comprehensive overview of the mechanism of action of this compound in neuroinflammation, with a focus on its role in intracerebral hemorrhage (ICH) and cerebral infarction. We delve into the core signaling pathways, present quantitative data from key studies, detail experimental protocols, and provide visual representations of the underlying biological processes.

Core Mechanism of Action: Targeting the MC4R-AMPK Axis

This compound exerts its anti-inflammatory effects primarily through the activation of the Melanocortin Receptor 4 (MC4R).[1][2] This G-protein coupled receptor is expressed on various cell types in the central nervous system (CNS), including neurons, microglia, and astrocytes.[1][2] Upon binding of this compound, MC4R initiates a signaling cascade that leads to the activation of AMP-activated protein kinase (AMPK), a crucial energy sensor and regulator of cellular metabolism and inflammatory responses.[1][2]

The activation of AMPK by this compound is a pivotal event that subsequently suppresses downstream pro-inflammatory signaling pathways, namely the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) pathways.[1][2] This inhibitory action on JNK and p38 MAPK signaling ultimately leads to a reduction in the production and release of key pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[1][2]

The culmination of this signaling cascade is the attenuation of neuroinflammation, characterized by reduced activation of microglia and macrophages, decreased neutrophil infiltration, and a subsequent reduction in secondary brain injury, including brain edema and neuronal damage.[1][2]

Signaling Pathway Diagram

References

The Multifaceted Role of RO27-3225: A Selective MC4R Agonist with Therapeutic Potential

RO27-3225 is a potent and selective agonist for the melanocortin 4 receptor (MC4R) , demonstrating significant therapeutic promise in preclinical studies across a range of physiological and pathological conditions.[1] Its primary functions can be categorized into two main areas: the regulation of energy homeostasis and the modulation of inflammatory and neuroprotective pathways. This technical guide provides a comprehensive overview of the core functions of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols from pivotal studies.

Core Function 1: Appetite Suppression and Energy Homeostasis

This compound has been shown to be a powerful anorectic agent, effectively reducing food intake in animal models.[2] This function is mediated through its activation of the MC4R in the central nervous system, a key receptor involved in the regulation of energy balance.[2]

Quantitative Data: Receptor Affinity and In Vivo Efficacy

| Parameter | Value | Species/System | Reference |

| EC50 for MC4R | 1 nM | In vitro | [1] |

| EC50 for MC1R | 8 nM | In vitro | [1] |

| Selectivity | ~30-fold for MC4R over MC3R | In vitro | [1][2] |

| Food Intake Reduction (Rats) | 29.7% (3 nmol), 33.4% (5 nmol), 67.8% (10 nmol) over 4 hours | Rats | [2] |

| Food Intake Reduction (db/db Mice) | 38.5% over 4 hours | Mice | [2] |

Experimental Protocol: Food Intake Study in Rats

Objective: To assess the effect of centrally administered this compound on food intake.

Methodology:

-

Animal Model: Male rats were used for the experiment.

-

Drug Administration: this compound was administered intracerebroventricularly (ICV) at doses of 3, 5, and 10 nmol. A control group received artificial cerebrospinal fluid (a-CSF).

-

Measurement: Cumulative food intake was measured at 1, 2, 3, and 4 hours post-injection at the beginning of the dark cycle.

-

Analysis: Food intake in the this compound treated groups was compared to the control group using ANOVA and post-hoc tests.[2]

Core Function 2: Neuroprotection and Anti-inflammatory Effects

A significant body of research highlights the neuroprotective and anti-inflammatory properties of this compound.[1][3][4] These effects are primarily mediated through the activation of MC4R, which in turn modulates downstream signaling pathways involved in inflammation and cell survival.

Signaling Pathway: this compound Anti-inflammatory Cascade

Activation of MC4R by this compound initiates a signaling cascade that leads to the attenuation of neuroinflammation. A key mechanism involves the activation of AMP-activated protein kinase (AMPK), which subsequently inhibits the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) pathways.[3][4] This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[3][4]

Quantitative Data: In Vivo Neuroprotective and Anti-inflammatory Efficacy

| Effect | Animal Model | Key Findings | Reference |

| Reduced Brain Edema and Improved Neurobehavioral Function | Mouse model of intracerebral hemorrhage | Significant improvement in neurobehavioral scores and reduction in brain water content at 24 and 72 hours post-ICH. | [3] |

| Ameliorated Muscle Atrophy | Rat model of arthritis | Decreased expression of COX-2, atrogin-1, and MuRF1 in the soleus muscle. | [5] |

| Reversed Hemorrhagic Shock | Rat model of hemorrhagic shock | Intravenous administration of this compound reversed hemorrhagic shock and reduced multiple organ damage. | [1] |

| Enhanced Functional Recovery after Spinal Cord Injury | Mouse model of spinal cord injury | Improved motor function as assessed by BMS scores and inclined plane tests. | [6] |

Experimental Protocol: Intracerebral Hemorrhage Study in Mice

Objective: To investigate the neuroprotective effects of this compound in a mouse model of intracerebral hemorrhage (ICH).

Methodology:

-

Animal Model: Adult male CD1 mice were subjected to intrastriatal injection of bacterial collagenase to induce ICH.

-

Drug Administration: this compound was administered via intraperitoneal injection at 1 hour after collagenase injection.

-

Assessments:

-

Neurobehavioral Function: Evaluated using the modified Garcia test and forelimb placement test at 24 and 72 hours post-ICH.

-

Brain Edema: Measured by calculating brain water content.

-

Western Blot: Used to quantify the expression of MC4R, p-AMPK, p-JNK, p-p38 MAPK, TNF-α, and IL-1β in the brain tissue.

-

Immunofluorescence Staining: Performed to identify the cellular localization of MC4R and to assess microglia/macrophage activation and neutrophil infiltration.[3]

-

Experimental Workflow: Investigating the Mechanism of this compound in ICH

Summary and Future Directions

This compound is a selective MC4R agonist with well-documented effects on both energy homeostasis and inflammation. Its ability to reduce appetite and exert potent neuroprotective and anti-inflammatory actions in a variety of preclinical models suggests a broad therapeutic potential. Future research should focus on translating these findings to clinical settings to explore the efficacy of this compound in treating conditions such as obesity, stroke, and neuroinflammatory diseases. Further investigation into the downstream signaling pathways and potential off-target effects will also be crucial for its development as a therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Melanocortin-4 receptor agonist (this compound) ameliorates soleus but not gastrocnemius atrophy in arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

RO27-3225: A Selective Melanocortin-4 Receptor Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of RO27-3225, a potent and selective agonist for the melanocortin-4 receptor (MC4R). The MC4R is a key G protein-coupled receptor (GPCR) involved in the regulation of energy homeostasis, food intake, and body weight, making it a prime therapeutic target for obesity and other metabolic disorders. This document details the in vitro and in vivo pharmacological properties of this compound, including its binding affinity, functional activity, and selectivity profile across various melanocortin receptor subtypes. Detailed experimental protocols for the characterization of MC4R agonists are provided, along with visualizations of the associated signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study of melanocortin pathways and the development of novel therapeutics targeting the MC4R.

Introduction to the Melanocortin-4 Receptor (MC4R)

The melanocortin system plays a critical role in a diverse range of physiological processes, including pigmentation, inflammation, and energy balance.[1] This system comprises five distinct G protein-coupled receptors (GPCRs), designated MC1R through MC5R, which are activated by a family of peptide hormones called melanocortins, derived from the pro-opiomelanocortin (POMC) precursor.[1]

The MC4R is predominantly expressed in the central nervous system, particularly in the hypothalamus, a region of the brain integral to the regulation of appetite and energy expenditure.[1][2] Activation of the MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), leads to a reduction in food intake and an increase in energy expenditure. Conversely, loss-of-function mutations in the MC4R gene are the most common cause of monogenic obesity in humans, highlighting the receptor's critical role in body weight regulation.[3] This has established the MC4R as a highly validated and attractive target for the development of anti-obesity therapeutics.[3][4]

This compound: A Selective MC4R Agonist

This compound is a non-peptide small molecule that has been identified as a potent and selective agonist of the MC4R.[5] Its selectivity for MC4R over other melanocortin receptor subtypes, particularly MC3R which is also expressed in the brain and involved in energy homeostasis, is a key characteristic that may offer a more targeted therapeutic approach with a potentially improved side-effect profile compared to non-selective agonists.[6]

In Vitro Pharmacology

The in vitro pharmacological profile of this compound has been characterized through radioligand binding assays and functional assays measuring second messenger accumulation.

Data Presentation: In Vitro Activity of this compound

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Selectivity (fold vs. MC4R) |

| MC4R | Data not available | 1[5] | - |

| MC1R | Data not available | 8[5] | 8 |

| MC3R | Data not available | ~30 (relative to MC4R)[5][6] | ~30[5][6] |

| MC5R | Data not available | Data not available | Data not available |

In Vivo Efficacy

In vivo studies in animal models have demonstrated the efficacy of this compound in modulating energy balance. Administration of this compound has been shown to dose-dependently reduce food intake and body weight in rodents.[6] Furthermore, studies have explored its therapeutic potential in other areas, such as neuroinflammation, where activation of MC4R by this compound has been shown to have protective effects.[2][7][8]

MC4R Signaling Pathways

The MC4R primarily couples to the Gαs subunit of heterotrimeric G proteins. Agonist binding induces a conformational change in the receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[4] cAMP, in turn, activates protein kinase A (PKA), which phosphorylates downstream targets to elicit a physiological response.

dot

MC4R Signaling Pathways

Recent evidence also suggests that MC4R activation can engage alternative signaling pathways. For instance, studies have shown that this compound can attenuate neuroinflammation through an AMPK/JNK/p38 MAPK-dependent pathway.[2][7][8] This highlights the complexity of MC4R signaling and suggests that different agonists may exhibit biased agonism, preferentially activating certain downstream pathways over others.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments used to characterize MC4R agonists like this compound.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of a test compound for the MC4R.

-

Materials:

-

Cell membranes prepared from a cell line stably expressing the human MC4R (e.g., HEK293 or CHO cells).

-

Radioligand: Typically [125I]-(Nle4, D-Phe7)-α-MSH ([125I]NDP-α-MSH) or another high-affinity radiolabeled MC4R ligand.

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control: A high concentration of a non-radiolabeled MC4R ligand (e.g., unlabeled NDP-α-MSH).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound (this compound).

-

In a 96-well plate, add the assay buffer, cell membranes, radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This functional assay measures the ability of an agonist to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50) and efficacy (Emax).

-

Materials:

-

A cell line stably expressing the human MC4R (e.g., HEK293 or CHO cells).

-

Test compound (this compound) at various concentrations.

-

A phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP.

-

Cell culture medium.

-

A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

96-well cell culture plates.

-

-

Procedure:

-

Seed the MC4R-expressing cells in 96-well plates and allow them to attach overnight.

-

Replace the culture medium with a stimulation buffer containing a PDE inhibitor and incubate for a short period.

-

Add serial dilutions of the test compound (this compound) to the wells. Include a positive control (e.g., α-MSH) and a vehicle control.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

In Vivo Experimental Workflow

The following provides a general workflow for evaluating the in vivo efficacy of an MC4R agonist like this compound on food intake and body weight in a rodent model.

dot

In Vivo Experimental Workflow

-

Animal Model: Typically, male Wistar or Sprague-Dawley rats, or C57BL/6 mice are used.

-

Housing: Animals are individually housed in a temperature- and light-controlled environment with ad libitum access to food and water.

-

Acclimatization: Animals are allowed to acclimatize to the housing conditions for at least one week before the start of the experiment.

-

Baseline Measurements: Food intake and body weight are monitored for several days to establish a stable baseline.

-

Drug Administration: this compound is typically dissolved in a suitable vehicle (e.g., saline). Administration can be via various routes, including intraperitoneal (i.p.) injection or intracerebroventricular (i.c.v.) infusion to directly target the central nervous system. Doses used in studies have ranged from µg/kg to mg/kg, depending on the administration route and the specific experimental question.[3][7]

-

Monitoring: Following drug administration, food intake and body weight are meticulously recorded at regular intervals (e.g., hourly for the first few hours, and then daily).

-

Data Analysis: The effects of this compound are compared to the vehicle-treated control group using appropriate statistical methods to determine significance.

Selectivity Profile of this compound

The selectivity of a drug for its intended target is a critical factor in minimizing off-target side effects. The following diagram illustrates the selectivity of this compound for MC4R over other melanocortin receptors based on available functional data.

dot

Selectivity of this compound

This compound demonstrates a clear preference for MC4R, with significantly lower potency at MC1R and MC3R.[5][6] Data on its interaction with MC5R is currently unavailable. This selectivity profile is a desirable characteristic for a therapeutic agent targeting MC4R-mediated pathways.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological roles of the MC4R and serves as a lead compound for the development of novel therapeutics. Its high potency and selectivity for MC4R make it a promising candidate for the treatment of obesity and potentially other conditions involving the melanocortin system. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the pharmacology of this compound and the broader field of MC4R-targeted drug discovery. Further studies to fully elucidate its binding affinities across all melanocortin receptors and to explore its potential for biased agonism will be crucial in advancing its therapeutic development.

References

- 1. mdpi.com [mdpi.com]

- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Common requirements for melanocortin-4 receptor selectivity of structurally unrelated melanocortin agonist and endogenous antagonist, Agouti protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Binding, Thermodynamics, and Selectivity of a Non-peptide Antagonist to the Melanocortin-4 Receptor [frontiersin.org]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Ligands for Melanocortin Receptors: Beyond Melanocyte-Stimulating Hormones and Adrenocorticotropin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Selective MC4R Agonist RO27-3225: A Technical Guide to its Neuroprotective Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective properties of RO27-3225, a potent and selective agonist of the Melanocortin 4 Receptor (MC4R). The document synthesizes current preclinical findings, focusing on the molecular mechanisms, quantitative efficacy data, and detailed experimental methodologies.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects primarily through the activation of MC4R, a G protein-coupled receptor predominantly expressed in the central nervous system on neurons, microglia, and astrocytes.[1] The primary mechanism of action is a potent anti-inflammatory effect, with emerging evidence also pointing towards anti-apoptotic and anti-oxidative stress pathways.

Attenuation of Neuroinflammation

The most well-documented neuroprotective function of this compound is its ability to suppress neuroinflammation, particularly in the context of acute brain injury such as intracerebral hemorrhage (ICH).[1] Administration of this compound has been shown to significantly inhibit the activation of microglia and the infiltration of neutrophils into the perihematomal areas following ICH.[1] This anti-inflammatory response is mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1]

Upon binding to MC4R, this compound upregulates the phosphorylation of AMPK.[1] Activated AMPK, in turn, inhibits the downstream pro-inflammatory c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) signaling pathways.[1] This cascade leads to a significant reduction in the expression and release of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[1] The suppression of these inflammatory mediators contributes to a reduction in brain edema and an improvement in neurological function.[1]

Anti-Apoptotic and Anti-Oxidative Stress Effects

Beyond its anti-inflammatory properties, this compound has demonstrated the potential to mitigate other key pathways of secondary brain injury. Studies have suggested that MC4R activation can exert anti-apoptotic effects, although the specific downstream signaling in the context of this compound is an area for further investigation.[1] Additionally, MC4R activation has been linked to the attenuation of oxidative stress and mitochondrial dysfunction, in part through the activation of AMPK.[1]

Quantitative Data on the Efficacy of this compound

The following tables summarize the key quantitative findings from preclinical studies on this compound. The data is primarily derived from a mouse model of intracerebral hemorrhage.

Table 1: Effects of this compound on Neurobehavioral Outcomes After Intracerebral Hemorrhage in Mice

| Neurobehavioral Test | Time Point | ICH + Vehicle Group (Score) | ICH + this compound (180 μg/kg) Group (Score) | Statistical Significance |

| Modified Garcia Test | 24 hours | ~11 | ~14 | p < 0.05 |

| 72 hours | ~12 | ~15 | p < 0.05 | |

| Forelimb Placement Test | 24 hours | ~4 | ~7 | p < 0.05 |

| 72 hours | ~5 | ~8 | p < 0.05 | |

| Corner Turn Test | 24 hours | ~13 | ~8 | p < 0.05 |

| 72 hours | ~11 | ~7 | p < 0.05 |

Data are approximated from graphical representations in Chen et al., 2018 and represent mean scores. Lower scores in the Corner Turn Test and higher scores in the Modified Garcia and Forelimb Placement tests indicate better neurological function.[1]

Table 2: Effects of this compound on Brain Edema and Inflammatory Markers After Intracerebral Hemorrhage in Mice

| Parameter | Time Point | ICH + Vehicle Group | ICH + this compound (180 μg/kg) Group | Statistical Significance |

| Brain Water Content (%) | 24 hours | ~82% | ~80% | p < 0.05 |

| 72 hours | ~81% | ~79.5% | p < 0.05 | |

| Iba-1 Positive Cells (cells/field) | 24 hours | ~120 | ~60 | p < 0.05 |

| MPO Positive Cells (cells/field) | 24 hours | ~100 | ~40 | p < 0.05 |

Data are approximated from graphical representations in Chen et al., 2018 and represent mean values. Iba-1 is a marker for microglia/macrophage activation and MPO is a marker for neutrophil infiltration.[1]

Table 3: Effects of this compound on Key Signaling Protein Expression After Intracerebral Hemorrhage in Mice

| Protein | ICH + Vehicle Group (Relative Expression) | ICH + this compound (180 μg/kg) Group (Relative Expression) | Statistical Significance |

| p-AMPK | Decreased vs. Sham | Increased vs. ICH + Vehicle | p < 0.05 |

| p-JNK | Increased vs. Sham | Decreased vs. ICH + Vehicle | p < 0.05 |

| p-p38 MAPK | Increased vs. Sham | Decreased vs. ICH + Vehicle | p < 0.05 |

| TNF-α | Increased vs. Sham | Decreased vs. ICH + Vehicle | p < 0.05 |

| IL-1β | Increased vs. Sham | Decreased vs. ICH + Vehicle | p < 0.05 |

Data are qualitative summaries of Western Blot results from Chen et al., 2018 at 24 hours post-ICH.[1]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Intracerebral Hemorrhage (ICH) Mouse Model

-

Animals: Adult male CD1 mice (25-30g) are used.

-

Anesthesia: Mice are anesthetized with isoflurane (4% for induction, 1.5% for maintenance).

-

Surgical Procedure:

-

Mice are placed in a stereotaxic frame.

-

A burr hole is drilled in the skull at the following coordinates relative to bregma: 0.2 mm anterior, 2.2 mm lateral, and 3.5 mm deep.

-

A 30-gauge needle is used to infuse 0.075 U of bacterial collagenase VII-S in 0.5 μL of sterile saline into the right striatum over 5 minutes.

-

The needle is left in place for an additional 10 minutes to prevent reflux.

-

The burr hole is sealed with bone wax, and the incision is sutured.

-

-

Sham Group: Sham-operated mice undergo the same procedure but are infused with 0.5 μL of sterile saline instead of collagenase.[1]

Drug Administration

-

This compound: The selective MC4R agonist this compound is dissolved in saline and administered via intraperitoneal (i.p.) injection at a dose of 180 μg/kg one hour after the induction of ICH.[1]

-

Vehicle Control: The vehicle group receives an equivalent volume of saline via i.p. injection.[1]

-

Antagonist/Inhibitor Studies:

-

HS024 (MC4R antagonist): Administered i.p. 30 minutes prior to this compound treatment.

-

Dorsomorphin (AMPK inhibitor): Administered i.p. 30 minutes prior to this compound treatment.[1]

-

Neurobehavioral Testing

-

Modified Garcia Test: A composite of six tests (spontaneous activity, symmetry in limb movement, forepaw outstretching, climbing, body proprioception, and response to vibrissae touch) is used to assess neurological deficits. Scores range from 3 to 18, with higher scores indicating better function.[1]

-

Forelimb Placement Test: The mouse is held with its forelimbs free, and each vibrissa is brushed against a tabletop. The number of times the mouse places its forelimb on the table out of 10 trials for each side is recorded.[1]

-

Corner Turn Test: The mouse is placed facing a corner with a 30-degree angle. The direction of the turn is recorded for 10 trials. A healthy mouse will turn left or right, while an impaired mouse will preferentially turn towards the non-impaired side.[1]

Western Blot Analysis

-

Tissue Preparation: Mice are euthanized, and the brain tissue from the ipsilateral hemisphere is harvested and homogenized in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein (typically 30-50 μg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-AMPK, AMPK, p-JNK, JNK, p-p38, p38, TNF-α, IL-1β, and a loading control like β-actin).

-

Secondary Antibody and Detection: The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band densities are quantified using image analysis software (e.g., ImageJ) and normalized to the loading control.[1]

Visualizations of Signaling Pathways and Workflows

Caption: Signaling pathway of this compound in attenuating neuroinflammation.

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

Pharmacokinetics and Safety Profile

Currently, there is limited publicly available information regarding the detailed pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and the comprehensive safety and toxicology profile of this compound. The existing research has primarily focused on its efficacy in preclinical models of disease. For drug development purposes, dedicated ADME and toxicology studies would be required to characterize its properties and determine its suitability for clinical translation.

Application in Other Neurological Conditions

While the most detailed research on this compound's neuroprotective effects is in the context of intracerebral hemorrhage, its mechanism of action suggests potential therapeutic applications in other neurological disorders characterized by a significant neuroinflammatory component.

-

Ischemic Stroke: Given the role of inflammation in exacerbating ischemic brain injury, this compound is a promising candidate for further investigation in models of cerebral ischemia.

-

Traumatic Brain Injury (TBI) and Spinal Cord Injury (SCI): The anti-inflammatory actions of this compound could be beneficial in mitigating the secondary injury cascades that follow mechanical trauma to the central nervous system.

-

Neurodegenerative Diseases: There is currently a lack of substantial research investigating the effects of this compound in chronic neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease. While neuroinflammation is a recognized component of these diseases, the potential efficacy of this compound in these contexts remains to be explored.

Conclusion

This compound is a selective MC4R agonist with demonstrated neuroprotective properties in preclinical models of acute brain injury. Its primary mechanism of action involves the potent suppression of neuroinflammation via the AMPK/JNK/p38 MAPK signaling pathway. The available data indicate that this compound can reduce brain edema, inhibit inflammatory cell infiltration, and improve neurological outcomes. Further research is warranted to fully elucidate its anti-apoptotic and anti-oxidative stress effects, as well as to establish a comprehensive pharmacokinetic and safety profile to support its potential clinical development for the treatment of neurological disorders.

References

The Discovery and Development of RO27-3225: A Selective Melanocortin-4 Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

RO27-3225 is a selective small-molecule agonist of the melanocortin-4 receptor (MC4R), a key G-protein coupled receptor involved in the regulation of energy homeostasis, inflammation, and sexual function. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound. We will delve into its mechanism of action, summarize key quantitative data from various studies, detail experimental protocols, and visualize its known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

The melanocortin system, comprising five distinct G-protein coupled receptors (MC1R-MC5R), their endogenous peptide ligands (melanocyte-stimulating hormones and adrenocorticotropic hormone), and endogenous antagonists (agouti-related peptide and agouti signalling protein), plays a crucial role in a wide array of physiological processes. Among these receptors, the MC4R has emerged as a particularly attractive therapeutic target due to its significant involvement in energy balance and inflammation. The development of selective MC4R agonists has been a long-sought goal for the treatment of obesity and other metabolic disorders, as well as inflammatory conditions. This compound has been identified as a potent and selective agonist for the MC4R, demonstrating promising therapeutic potential in various preclinical models.

Discovery and Development History

The initial discovery and development of this compound as a selective MC4R agonist were aimed at understanding the role of MC4R in food intake and body weight regulation. While specific details regarding the initial lead optimization and synthesis are not extensively published in the public domain, its characterization in research studies highlights its utility as a pharmacological tool to probe MC4R function. The "RO" designation in its name suggests a potential origin from research programs at Hoffmann-La Roche. The development path appears to have focused on its utility in preclinical research to explore the therapeutic potential of MC4R activation.

Mechanism of Action

This compound exerts its biological effects by selectively binding to and activating the MC4R. This activation triggers downstream intracellular signaling cascades. One of the well-characterized pathways involves the activation of AMP-activated protein kinase (AMPK).[1][2] Activated AMPK, in turn, inhibits the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) signaling pathways.[1][2] This cascade has been shown to be instrumental in the anti-inflammatory effects of this compound, particularly in the context of neuroinflammation following intracerebral hemorrhage.[1][2]

Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various preclinical studies.

Table 1: Receptor Binding and Activity

| Parameter | MC4R | MC3R | Selectivity (MC3R/MC4R) | Reference |

| IC50 | Lower | Higher | ~30-fold | [3] |

| EC50 | Lower | Higher | ~30-fold | [3] |

Table 2: Preclinical Efficacy in Intracerebral Hemorrhage (ICH) Model

| Outcome Measure | Treatment Group | Result | Reference |

| Neurobehavioral Score | This compound (180 µg/kg) | Significantly improved vs. vehicle | [1] |

| Brain Water Content | This compound (180 µg/kg) | Significantly reduced vs. vehicle | [1] |

| p-AMPK Expression | This compound | Increased vs. vehicle | [1][2] |

| p-JNK Expression | This compound | Decreased vs. vehicle | [1][2] |

| p-p38 MAPK Expression | This compound | Decreased vs. vehicle | [1][2] |

| TNF-α & IL-1β Expression | This compound | Decreased vs. vehicle | [1][2] |

Table 3: Preclinical Efficacy in Arthritis Model

| Outcome Measure | Treatment Group | Result | Reference |

| Arthritis Scores | This compound (180 µg/kg) | Decreased vs. saline | [4] |

| Hind Paw Volume | This compound (180 µg/kg) | Decreased vs. saline | [4] |

| Soleus Muscle Weight | This compound (180 µg/kg) | Ameliorated arthritis-induced decrease | [4] |

| Gastrocnemius Muscle Weight | This compound (180 µg/kg) | No significant effect | [4] |

| COX-2, atrogin-1, MuRF1 (Soleus) | This compound (180 µg/kg) | Prevented arthritis-induced increase | [4] |

Table 4: Preclinical Efficacy in Feeding Behavior

| Model | Treatment Group | Result (4-hour food intake) | Reference |

| Rats | This compound (3, 5, 10 nmol, i3vt) | Dose-dependent decrease (29.7%, 33.4%, 67.8%) | [3] |

| db/db mice | This compound | Reduced by 38.5% vs. saline | [3] |

| Wild-type mice | This compound | Reduced by 50.5% vs. saline | [3] |

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating this compound.

Intracerebral Hemorrhage (ICH) Model in Mice

-

Animal Model: Adult male CD1 mice were subjected to intrastriatal injection of bacterial collagenase to induce ICH.[1][2]

-

Drug Administration: this compound (180 µg/kg) was administered via intraperitoneal injection 1 hour after collagenase injection.[1][2]

-

Neurobehavioral Assessment: Modified Garcia test, forelimb placement test, and corner turn test were performed at 24 and 72 hours post-ICH.[1] Long-term assessments included the foot-fault test, rotarod test, and Morris water maze.[1]

-

Brain Water Content: Brain samples were weighed before and after drying to determine water content.[1][2]

-

Western Blot Analysis: Protein levels of MC4R, p-AMPK, p-JNK, p-p38 MAPK, TNF-α, and IL-1β were quantified in brain tissue lysates.[1][2]

-

Immunofluorescence Staining: Brain sections were stained to identify the cellular localization of MC4R and the activation of microglia and infiltration of neutrophils.[1][2]

Experimental Workflow for ICH Studies

References

- 1. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Melanocortin-4 receptor agonist (this compound) ameliorates soleus but not gastrocnemius atrophy in arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Efficacy of RO27-3225 in the Modulation of Food Intake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO27-3225, a selective agonist for the melanocortin-4 receptor (MC4R), has demonstrated significant potential in the preclinical regulation of food intake. This technical guide provides a comprehensive overview of the in vivo effects of this compound on food consumption, detailing experimental protocols, summarizing quantitative data, and illustrating the underlying signaling pathways. The data presented herein supports the hypothesis that selective activation of the MC4R is a viable therapeutic strategy for appetite suppression, devoid of the aversive side effects associated with non-selective melanocortin receptor agonists.

Introduction

The melanocortin signaling pathway is a critical regulator of energy homeostasis.[1][2] Central to this pathway is the melanocortin-4 receptor (MC4R), which, upon activation, mediates a reduction in food intake and an increase in energy expenditure.[1][2] The endogenous agonist for MC4R is α-melanocyte-stimulating hormone (α-MSH), a peptide derived from pro-opiomelanocortin (POMC).[1][2] Conversely, the endogenous antagonist/inverse agonist is the agouti-related peptide (AgRP).[1] this compound is a selective small-molecule agonist of the MC4R, and its effects on appetite have been investigated to understand the therapeutic potential of targeted MC4R activation.[3] This document synthesizes the available preclinical data on the in vivo effects of this compound on food intake.

Core Signaling Pathway

This compound exerts its anorectic effects by binding to and activating the MC4R, which is predominantly expressed on neurons in various brain regions, including the paraventricular nucleus (PVN) of the hypothalamus.[1][2] Activation of this G-protein coupled receptor initiates a downstream signaling cascade that ultimately leads to a reduction in food intake.

Figure 1: Simplified signaling pathway of this compound-mediated appetite suppression.

Quantitative Data on Food Intake

The anorectic effects of this compound have been quantified in rodent models. The following tables summarize the dose-dependent reduction in food intake following central and peripheral administration.

Intracerebroventricular (i3vt) Administration in Rats

| Dose (nmol) | 1-hour Food Intake Reduction (%) | 2-hour Food Intake Reduction (%) | 3-hour Food Intake Reduction (%) | 4-hour Food Intake Reduction (%) |

| 3 | - | - | - | 29.7 |

| 5 | 66.7 | 70.3 | 53.1 | 33.4 - 45.9 |

| 10 | - | - | - | 67.8 |

Table 1: Percentage reduction in cumulative food intake in rats following a single intracerebroventricular (i3vt) infusion of this compound at the onset of the dark phase, relative to saline controls.[3]

Intraperitoneal (IP) Administration in Mice

| Animal Model | Dose (mg/kg) | 4-hour Food Intake Reduction (%) |

| Wild-type Mice | Not Specified | 50.5 |

| db/db Mice | Not Specified | 38.5 |

| CD1 Mice (ICH model) | 0.18 | Not directly quantified for food intake, but this dose was effective in neuroprotection.[4][5] |

Table 2: Percentage reduction in 4-hour cumulative food intake in wild-type and db/db mice following a single intraperitoneal (IP) injection of this compound at the onset of the dark phase.[3] Note: The specific dose in mg/kg for the food intake study in wild-type and db/db mice was not detailed in the primary source, but the study by Chen et al. (2018) utilized a 180 μg/kg (0.18 mg/kg) dose for neuroinflammation studies.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols for in vivo assessment of this compound's effects on food intake.

Animal Models

-

Rats: Adult male rats were utilized for intracerebroventricular administration studies.[3]

-

Mice: Both wild-type and db/db mice (lacking functional leptin receptors) were used for intraperitoneal administration studies to investigate the compound's efficacy in a model of leptin resistance.[3] Adult male CD1 mice were used in a study focused on intracerebral hemorrhage, where this compound was also administered.[4][5]

Drug Preparation and Administration

-

This compound Solution: For intracerebroventricular infusion, this compound was dissolved in saline.[3] For intraperitoneal injection, the vehicle was also saline.[3][4][5]

-

Intracerebroventricular (i3vt) Cannulation and Infusion:

-

Rats were anesthetized and a guide cannula was stereotaxically implanted into the third ventricle.

-

Animals were allowed to recover for at least one week post-surgery.

-

Immediately prior to the dark phase, a 2 μl infusion of this compound or saline was delivered over 60 seconds.[3]

-

-

Intraperitoneal (IP) Injection:

Food Intake Monitoring

-

Food was removed from the cages prior to the administration of this compound or vehicle.

-

Immediately after administration, pre-weighed food was returned to the cages.

-

Food intake was measured at specified time points (e.g., 1, 2, 3, and 4 hours post-infusion) by weighing the remaining food.[3]

-

Cumulative food intake was calculated for each time point.[3]

Figure 2: General experimental workflow for assessing the in vivo effects of this compound on food intake.

Discussion and Future Directions

The presented data strongly indicate that this compound is a potent and selective MC4R agonist that effectively reduces food intake in both lean and obese rodent models.[3] The reduction in food consumption is dose-dependent and observed with both central and peripheral administration.[3] Notably, the anorectic effect of this compound in db/db mice suggests that its mechanism of action is downstream of the leptin signaling pathway, making it a potential therapeutic for conditions involving leptin resistance.[3]

Future research should aim to further characterize the pharmacokinetic and pharmacodynamic profile of this compound, including its long-term effects on body weight and metabolic parameters. While a single administration did not significantly affect body weight at 24 hours in one study, the impact of chronic administration warrants investigation.[4] Additionally, exploring the compound's effects in other animal models and its potential for combination therapies could provide further insights into its therapeutic utility. The anti-inflammatory properties of this compound observed in the context of intracerebral hemorrhage also open up intriguing possibilities for its application beyond appetite regulation.[4][5]

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate for the management of obesity and related metabolic disorders. Its selective activation of the MC4R leads to a significant and dose-dependent reduction in food intake without inducing the aversive effects associated with non-selective melanocortin agonists. The detailed protocols and quantitative data provided in this guide serve as a foundational resource for researchers in the field of metabolic disease and drug development.

References

- 1. The melanocortin pathway and control of appetite- progress and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. joe.bioscientifica.com [joe.bioscientifica.com]

- 3. A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

RO27-3225: A Selective Melanocortin-4 Receptor Agonist for the Attenuation of Muscle Atrophy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical evidence supporting the role of RO27-3225, a selective melanocortin-4 receptor (MC4R) agonist, in mitigating muscle atrophy. The document focuses on the findings from a key study investigating the effects of this compound in a rat model of adjuvant-induced arthritis, a condition associated with significant muscle wasting. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of MC4R agonists for muscle atrophy. It includes a detailed summary of the quantitative data, experimental protocols, and the underlying signaling pathways involved in the action of this compound.

Introduction

Skeletal muscle atrophy, the loss of muscle mass, is a debilitating condition associated with a wide range of diseases, including chronic inflammatory conditions like rheumatoid arthritis, as well as disuse, aging, and certain metabolic disorders. The molecular mechanisms driving muscle atrophy are complex, involving an imbalance between protein synthesis and degradation. A key pathway implicated in muscle protein breakdown is the ubiquitin-proteasome system, which is regulated by muscle-specific E3 ubiquitin ligases, including atrogin-1 (MAFbx) and Muscle RING Finger 1 (MuRF1).

The melanocortin system, and specifically the melanocortin-4 receptor (MC4R), has emerged as a potential therapeutic target for inflammatory and metabolic diseases. This compound is a potent and selective MC4R agonist, demonstrating approximately 30-fold selectivity for MC4R over the melanocortin-3 receptor (MC3R)[1]. This document details the preclinical evidence for this compound in attenuating muscle atrophy, with a focus on its anti-inflammatory and muscle-protective effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study evaluating the effect of this compound on muscle atrophy in a rat model of adjuvant-induced arthritis.

Table 1: Effect of this compound on Systemic and Muscle Parameters in Arthritic Rats

| Parameter | Control + Saline | Arthritic + Saline | Arthritic + this compound |

| Body Weight Gain (g/8 days) | Data not provided | Significantly Reduced | Significantly Increased vs. Arthritic + Saline |

| Soleus Muscle Weight (mg) | Data not provided | Significantly Reduced | Significantly Increased vs. Arthritic + Saline |

| Gastrocnemius Muscle Weight (mg) | Data not provided | Significantly Reduced | No Significant Change vs. Arthritic + Saline |

| Serum IGF-1 (ng/mL) | Data not provided | Significantly Reduced | No Significant Change vs. Arthritic + Saline |

| Serum Corticosterone (µg/dL) | Data not provided | Significantly Increased | No Significant Change vs. Arthritic + Saline |

Table 2: Effect of this compound on Key Signaling Proteins in Soleus Muscle of Arthritic Rats (Protein levels expressed as % of Control)

| Protein | Arthritic + Saline | Arthritic + this compound |

| Phospho-NF-κB(p65) | Increased | Decreased vs. Arthritic + Saline |

| COX-2 | Increased | Decreased vs. Arthritic + Saline |

| Atrogin-1 | Increased | Decreased vs. Arthritic + Saline |

| MuRF1 | Increased | Decreased vs. Arthritic + Saline |

| MyoD | Increased | No Significant Change vs. Arthritic + Saline |

Table 3: Effect of this compound on Key Signaling Proteins in Gastrocnemius Muscle of Arthritic Rats (Protein levels expressed as % of Control)

| Protein | Arthritic + Saline | Arthritic + this compound |

| Phospho-NF-κB(p65) | Increased | Decreased vs. Arthritic + Saline |

| COX-2 | Increased | No Significant Change vs. Arthritic + Saline |

| Atrogin-1 | Increased | No Significant Change vs. Arthritic + Saline |

| MuRF1 | Increased | No Significant Change vs. Arthritic + Saline |

| MyoD | Increased | Decreased vs. Arthritic + Saline |

Experimental Protocols

This section provides a detailed methodology for the key experiments conducted to evaluate the role of this compound in attenuating muscle atrophy.

Animal Model: Adjuvant-Induced Arthritis in Rats

A widely used model for rheumatoid arthritis that exhibits chronic inflammation and associated muscle wasting.

-

Animals: Male Wistar rats.

-

Induction: Arthritis is induced by a single intradermal injection of Freund's adjuvant at the base of the tail.

-

Disease Monitoring: The development of arthritis is monitored daily by scoring the severity of inflammation in the paws and measuring hind paw volume.

-

Treatment: this compound is administered via intraperitoneal (i.p.) injection at a dose of 180 µg/kg twice a day for a period of 8 days, starting from the onset of arthritis. A control group of arthritic rats receives saline injections.

Sample Collection and Preparation

-

At the end of the treatment period, rats are euthanized.

-

Blood samples are collected for the analysis of serum biomarkers such as IGF-1 and corticosterone.

-

Soleus and gastrocnemius muscles are dissected, weighed, and snap-frozen in liquid nitrogen for subsequent molecular analysis.

Western Blotting for Protein Expression Analysis

This technique is used to quantify the levels of specific proteins in muscle tissue lysates.

-

Protein Extraction: Frozen muscle tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-NF-κB(p65), COX-2, atrogin-1, MuRF1, MyoD).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for this compound's action on muscle atrophy and the general experimental workflow.

Discussion and Future Directions

The preclinical data strongly suggest that the selective MC4R agonist, this compound, can effectively attenuate muscle atrophy in the context of chronic inflammation. Its mechanism of action appears to be centered on the inhibition of the pro-inflammatory NF-κB signaling pathway in skeletal muscle, leading to the downregulation of the key atrogenes, atrogin-1 and MuRF1. This effect was particularly pronounced in the soleus muscle, a slow-twitch muscle fiber type, in the adjuvant-induced arthritis rat model.

Interestingly, this compound did not significantly alter the systemic levels of IGF-1 and corticosterone, two other important regulators of muscle mass. This suggests that this compound's muscle-protective effects are likely mediated through a direct or localized anti-inflammatory action within the muscle tissue, rather than by reversing the systemic catabolic state associated with arthritis.

The differential effect of this compound on the soleus versus the gastrocnemius muscle warrants further investigation. It is possible that the expression or sensitivity of MC4R, or the reliance on the NF-κB pathway for atrophy, differs between muscle fiber types.

For drug development professionals, these findings highlight the potential of selective MC4R agonists as a novel therapeutic strategy for muscle wasting conditions, particularly those with an underlying inflammatory component. Future research should focus on:

-

Investigating the efficacy of this compound in other preclinical models of muscle atrophy (e.g., disuse, aging).

-

Elucidating the precise molecular link between MC4R activation and the downstream inhibition of NF-κB in muscle cells.

-

Exploring the potential for combination therapies, for example, with agents that target protein synthesis pathways.

References

The RO27-3225 Signaling Pathway in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the signaling pathway of RO27-3225, a selective Melanocortin 4 Receptor (MC4R) agonist, in neuronal cells. The content herein is curated for researchers, scientists, and professionals in drug development, offering a detailed examination of the molecular mechanisms, experimental validation, and pharmacological profile of this compound.

Introduction to this compound and the Melanocortin 4 Receptor (MC4R)

The Melanocortin 4 Receptor (MC4R) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and plays a crucial role in regulating energy homeostasis, food intake, and inflammation.[1] Dysregulation of MC4R signaling is implicated in obesity and other metabolic disorders. This compound is a potent and selective agonist for MC4R, demonstrating neuroprotective and anti-inflammatory properties.[2] This guide focuses on the intracellular signaling cascade initiated by this compound in neuronal cells, with a particular emphasis on its anti-neuroinflammatory effects.

Pharmacological Profile of this compound

This compound exhibits high selectivity for MC4R. The following table summarizes its pharmacological characteristics based on available in vitro data.

| Parameter | Value | Receptor | Notes |

| EC50 | 1 nM | MC4R | Effective concentration for 50% of maximal response.[2] |

| EC50 | 8 nM | MC1R | Demonstrates selectivity for MC4R over MC1R.[2] |

| Selectivity | ~30-fold | MC4R vs. MC3R | This compound is approximately 30 times more potent at MC4R than MC3R.[2] |

The Core this compound Signaling Pathway in Neuronal Cells

In the context of neuroinflammation, particularly following an event like intracerebral hemorrhage (ICH), this compound initiates a signaling cascade that ultimately suppresses the inflammatory response in neuronal cells, including microglia, neurons, and astrocytes.[3] The central pathway involves the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK).[3]

Signaling Cascade:

-

MC4R Activation: this compound binds to and activates MC4R on the surface of neuronal cells.[3]

-

AMPK Phosphorylation: Activated MC4R leads to the phosphorylation and subsequent activation of AMPK (p-AMPK).[3]

-

Inhibition of JNK and p38 MAPK: Activated AMPK, in turn, suppresses the phosphorylation of JNK (p-JNK) and p38 MAPK (p-p38 MAPK).[3]

-

Downregulation of Pro-inflammatory Cytokines: The inhibition of the JNK and p38 MAPK pathways results in a significant decrease in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[3]

This signaling pathway effectively attenuates neuroinflammation, leading to reduced brain edema and improved neurobehavioral functions in preclinical models of ICH.[3]

Signaling Pathway Diagram:

Quantitative Data Summary

The following table summarizes the key quantitative findings from a study investigating the effects of this compound in a mouse model of intracerebral hemorrhage (ICH).[3] Data is presented as the relative expression of key signaling proteins following treatment with this compound compared to a vehicle control in the ICH model.

| Protein | Change with this compound Treatment | Significance (p-value) |

| MC4R | Increased | < 0.05 |

| p-AMPK | Increased | < 0.05 |

| p-JNK | Decreased | < 0.05 |

| p-p38 MAPK | Decreased | < 0.05 |

| TNF-α | Decreased | < 0.05 |

| IL-1β | Decreased | < 0.05 |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the this compound signaling pathway.

Collagenase-Induced Intracerebral Hemorrhage (ICH) Mouse Model

This model is used to mimic the conditions of a hemorrhagic stroke to study the subsequent neuroinflammatory response.[4][5]

Workflow Diagram:

Detailed Protocol:

-

Anesthesia: Anesthetize adult male CD1 mice (25-30g) using an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).

-

Stereotaxic Surgery:

-

Mount the anesthetized mouse in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small burr hole over the target brain region (e.g., striatum) at specific coordinates relative to bregma.

-

-

Collagenase Injection:

-

Slowly inject a solution of bacterial collagenase (e.g., 0.075 units in 0.5 µL of sterile saline) into the striatum using a micro-syringe pump over several minutes.

-

Leave the needle in place for a few minutes post-injection to prevent backflow.

-

-

Closure and Recovery:

-

Slowly withdraw the needle and suture the scalp incision.

-

Allow the mouse to recover on a heating pad.

-

-

Drug Administration:

-

At a specified time post-ICH induction (e.g., 1 hour), administer this compound (e.g., 180 µg/kg) or vehicle via intraperitoneal injection.

-

-

Tissue Collection:

-

At designated time points (e.g., 24 or 72 hours post-ICH), euthanize the mice and perfuse with saline followed by 4% paraformaldehyde for immunofluorescence, or collect fresh brain tissue for Western blotting.

-

Western Blotting for Phosphorylated Proteins

This technique is used to quantify the relative levels of total and phosphorylated proteins in brain tissue lysates.

Detailed Protocol:

-

Protein Extraction:

-

Homogenize perihematomal brain tissue in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 30 µg) per lane onto a 10-12% SDS-polyacrylamide gel.

-

Run the gel to separate proteins by molecular weight.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Examples of primary antibodies and dilutions:

-

Rabbit anti-p-AMPK (1:1000)

-

Rabbit anti-AMPK (1:1000)

-

Rabbit anti-p-JNK (1:1000)

-

Rabbit anti-JNK (1:1000)

-

Rabbit anti-p-p38 MAPK (1:1000)

-

Rabbit anti-p38 MAPK (1:1000)

-

Rabbit anti-TNF-α (1:1000)

-

Rabbit anti-IL-1β (1:1000)

-

Mouse anti-β-actin (1:5000) as a loading control.

-

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Quantification:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

-

Immunofluorescence Staining

This method is used to visualize the cellular localization of specific proteins within brain tissue sections.

Detailed Protocol:

-

Tissue Preparation:

-

Perfuse mice with 4% paraformaldehyde and post-fix the brains overnight.

-

Cryoprotect the brains in a sucrose solution.

-

Cut 20-30 µm thick coronal sections using a cryostat.

-

-

Staining Procedure:

-

Wash the sections in phosphate-buffered saline (PBS).

-

Perform antigen retrieval if necessary.

-

Block non-specific binding with a solution containing normal goat serum and Triton X-100 in PBS for 1-2 hours.

-

Incubate the sections overnight at 4°C with primary antibodies for co-localization studies. Examples of primary antibodies:

-

Rabbit anti-MC4R

-

Mouse anti-NeuN (for neurons)

-

Goat anti-Iba1 (for microglia)

-

Mouse anti-GFAP (for astrocytes)

-

-

Wash the sections three times with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594) for 1-2 hours at room temperature in the dark.

-

Wash the sections three times with PBS.

-

Mount the sections on slides with a mounting medium containing DAPI for nuclear counterstaining.

-

-

Imaging:

-

Visualize the stained sections using a confocal or fluorescence microscope.

-

Capture images for analysis of protein expression and co-localization.

-

Conclusion

The selective MC4R agonist this compound demonstrates a clear and potent anti-neuroinflammatory effect in neuronal cells. Its mechanism of action, centered on the activation of the MC4R-AMPK axis and subsequent inhibition of the JNK and p38 MAPK pathways, presents a promising therapeutic target for conditions involving neuroinflammation, such as intracerebral hemorrhage. The experimental protocols and quantitative data provided in this guide offer a solid foundation for further research and development in this area.

References

- 1. Functional Characterization of Novel MC4R Variants Identified in Two Unrelated Patients with Morbid Obesity in Qatar - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modeling Intracerebral Hemorrhage in Mice: Injection of Autologous Blood or Bacterial Collagenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

Pharmacological Profile of RO27-3225: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO27-3225 is a potent and selective agonist for the melanocortin 4 receptor (MC4R), a G-protein coupled receptor predominantly expressed in the central nervous system. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, summarizing its binding affinity, functional activity, and selectivity. The document details its mechanism of action, particularly its role in the AMPK/JNK/p38 MAPK signaling pathway, and its effects in various preclinical models of neurological and inflammatory conditions. Experimental protocols for key assays are described, and signaling pathways and experimental workflows are visualized through detailed diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study and development of MC4R-targeting therapeutics.

Introduction

The melanocortin system, comprising five distinct G-protein coupled receptors (MC1R-MC5R) and their endogenous peptide ligands, plays a critical role in a wide array of physiological processes. Among these, the melanocortin 4 receptor (MC4R) has emerged as a key regulator of energy homeostasis, food intake, and inflammation. This compound has been identified as a selective MC4R agonist, demonstrating therapeutic potential in preclinical studies for conditions such as intracerebral hemorrhage, arthritis, and obesity-related disorders. This document provides an in-depth pharmacological profile of this compound.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, focusing on its functional activity at various melanocortin receptors.

Table 1: Functional Activity of this compound at Melanocortin Receptors

| Receptor | Assay Type | Parameter | Value | Reference |

| Human MC4R | cAMP Accumulation | EC50 | ~1 nM | [1] |

| Human MC1R | cAMP Accumulation | EC50 | ~8 nM | [1] |

| Human MC3R | cAMP Accumulation | Selectivity | ~30-fold lower affinity than for MC4R | [1] |

| Human MC5R | Not Reported | - | - |

Note: Specific Ki or IC50 values from competitive radioligand binding assays for this compound at the full panel of melanocortin receptors are not publicly available at the time of this publication.

Table 2: In Vivo Efficacy of this compound in Preclinical Models

| Model | Species | Dose | Route of Administration | Observed Effects | Reference |

| Intracerebral Hemorrhage | Mouse | 180 µg/kg | Intraperitoneal | Improved neurobehavioral function, reduced brain edema and neuroinflammation. | [2] |

| Adjuvant-Induced Arthritis | Rat | 180 µg/kg (twice daily) | Intraperitoneal | Decreased arthritis scores and hind paw volume. | [3] |

| Food Intake Regulation | Rat | 3, 5, 10 nmol | Intracerebroventricular | Dose-dependent decrease in 4-hour food intake. | [1] |

| Food Intake Regulation | db/db Mouse | 200 µg | Intraperitoneal | Reduced 4-hour food intake. | [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through the activation of the MC4R. Upon binding, it initiates a downstream signaling cascade that has been shown to involve the AMP-activated protein kinase (AMPK) pathway. In the context of neuroinflammation following intracerebral hemorrhage, activation of MC4R by this compound leads to the phosphorylation and activation of AMPK. Activated AMPK, in turn, inhibits the pro-inflammatory c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. This ultimately results in the downregulation of inflammatory mediators.[2]

Signaling Pathway Diagram

Caption: Signaling pathway of this compound in attenuating neuroinflammation.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol is a general method for determining the binding affinity of a test compound like this compound to melanocortin receptors.

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing the human melanocortin receptor of interest (e.g., MC4R) are cultured to confluence.

-

Cells are harvested, and cell membranes are prepared by homogenization and differential centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

-

-

Competitive Binding Assay:

-

A fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-NDP-α-MSH) is incubated with the cell membranes.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist.

-

The reaction is incubated to equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioactivity.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

cAMP Functional Assay (General Protocol)

This protocol measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), the primary second messenger for MC4R.

-

Cell Culture:

-

HEK293 cells stably expressing the human melanocortin receptor of interest are seeded in multi-well plates and grown to confluence.

-

-

Agonist Stimulation:

-

The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are incubated with increasing concentrations of this compound for a defined period at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

The stimulation is terminated by lysing the cells.

-

The intracellular cAMP concentration in the cell lysates is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The cAMP concentrations in the samples are interpolated from the standard curve.

-

The data are plotted as cAMP concentration versus log of the agonist concentration and fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect).

-

Intracerebral Hemorrhage (ICH) Mouse Model

This in vivo model is used to evaluate the neuroprotective and anti-inflammatory effects of this compound.[2]

-

Animal Preparation:

-

Adult male mice are anesthetized and placed in a stereotaxic frame.

-

-

Induction of ICH:

-

A burr hole is drilled in the skull over the target brain region (e.g., striatum).

-

A specific amount of bacterial collagenase is infused into the brain parenchyma to induce hemorrhage. Sham-operated animals receive a saline infusion.

-

-

Drug Administration:

-

This compound or vehicle is administered at a specified time point after ICH induction (e.g., 1 hour) via a designated route (e.g., intraperitoneal injection).

-

-

Outcome Measures:

-

Neurobehavioral Assessments: A battery of tests (e.g., modified Garcia test, corner turn test, forelimb placement test) is performed at various time points post-ICH to assess neurological deficits.

-

Brain Water Content: At the end of the experiment, brains are harvested, and the water content is measured to quantify brain edema.

-

Histological and Molecular Analysis: Brain tissue is processed for immunofluorescence staining and western blotting to analyze markers of inflammation (e.g., Iba-1 for microglia, MPO for neutrophils), and key signaling proteins (e.g., p-AMPK, p-JNK, p-p38 MAPK).

-

Conditioned Taste Aversion (CTA) Assay

This behavioral assay is used to assess the potential for a compound to induce visceral illness or malaise. This compound has been shown not to produce aversive consequences in this assay.[1]

-

Habituation:

-

Rats are habituated to the testing environment and to receiving intraoral infusions of fluid.

-

-

Conditioning:

-

On the conditioning day, rats are given access to a novel-tasting solution (e.g., saccharin) for a specific period.

-

Immediately following the consumption of the novel taste, the animals are injected with either the test compound (this compound), a positive control known to induce CTA (e.g., lithium chloride), or a vehicle control.

-

-

Testing:

-

After a recovery period, the rats are given a two-bottle choice test with the novel-tasting solution and water.

-

The volume of each fluid consumed is measured. A significant reduction in the preference for the novel-tasting solution in the drug-treated group compared to the control group indicates a conditioned taste aversion.

-

Pharmacokinetics (ADME)